molecular formula C22H16BrClN2O3 B342833 2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide

2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide

Cat. No. B342833
M. Wt: 471.7 g/mol
InChI Key: GOSPSWKLECDRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide is a member of 1,3-oxazoles.

Scientific Research Applications

  • Antimicrobial Applications : Synthesized derivatives of this compound have been studied for their antimicrobial properties. Notably, Fuloria et al. (2009, 2014) reported on the synthesis and characterization of novel imines and thiazolidinones derived from related compounds, which were evaluated for antibacterial and antifungal activities (Fuloria et al., 2009; Fuloria et al., 2014).

  • Antiviral Research : In the field of antiviral research, Paramonova et al. (2020) discovered that certain N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides exhibit significant inhibitory activity against human cytomegalovirus (Paramonova et al., 2020).

  • Analytical Chemistry : Sane and Gadgil (2002) explored the simultaneous determination of paracetamol, chlorzoxazone, and nimesulide by HPTLC, where compounds related to 2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide were analyzed (Sane & Gadgil, 2002).

  • Chemical Synthesis Studies : The compound has been used in the study of intramolecular cyclization, as reported by Savchenko et al. (2020), who investigated the formation of pyridin-2(1H)-ones through the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides (Savchenko et al., 2020).

  • Herbicide Research : Latli and Casida (1995) studied the radiosynthesis of the chloroacetanilide herbicide acetochlor and a dichloroacetamide safener for herbicides, highlighting the importance of such compounds in agricultural chemistry (Latli & Casida, 1995).

  • Antitumor Activity : Yurttaş et al. (2015) synthesized novel derivatives bearing the 2-(4-aminophenyl)benzothiazole structure, including compounds related to the specified acetamide, and evaluated their potential antitumor activity (Yurttaş et al., 2015).

properties

Product Name

2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide

Molecular Formula

C22H16BrClN2O3

Molecular Weight

471.7 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide

InChI

InChI=1S/C22H16BrClN2O3/c1-13-17(22-26-19-11-15(24)7-10-20(19)29-22)3-2-4-18(13)25-21(27)12-28-16-8-5-14(23)6-9-16/h2-11H,12H2,1H3,(H,25,27)

InChI Key

GOSPSWKLECDRSD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)Br)C3=NC4=C(O3)C=CC(=C4)Cl

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)Br)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide
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2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide
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2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide
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2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide

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